

The Ethenyl Group: A Linchpin in the Reactivity of 1-Ethenylcyclopropane-1-sulfonamide

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Compound of Interest

Compound Name: 1-Ethenylcyclopropane-1-sulfonamide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethenylcyclopropane-1-sulfonamide is a versatile bifunctional molecule that holds significant promise in synthetic chemistry and drug discovery. The unique juxtaposition of a strained cyclopropane ring, a reactive ethenyl (vinyl) group, and a polar sulfonamide moiety imparts a rich and diverse chemical reactivity to this compound. This technical guide provides a comprehensive overview of the pivotal role of the ethenyl group in the chemical transformations of **1-Ethenylcyclopropane-1-sulfonamide**. It delves into the key reaction classes, including cycloadditions and ring-opening reactions, and provides detailed experimental protocols for the synthesis of the core molecule. The guide also presents quantitative data from related systems to illustrate the potential reactivity and offers visualizations of key reaction pathways to facilitate a deeper understanding of the underlying chemical principles.

Introduction

The strategic combination of a vinyl group and a cyclopropane ring in **1-Ethenylcyclopropane-1-sulfonamide** creates a molecule with a unique electronic and steric profile. The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, while the π -system of the ethenyl group provides a handle for a variety of addition and cycloaddition reactions. The sulfonamide group, a well-established pharmacophore, not only influences the molecule's polarity and potential for biological interactions but also

modulates the reactivity of the adjacent functionalities.^[1] This guide focuses specifically on the role of the ethenyl group as a key determinant of the molecule's reactivity, exploring how its presence enables a range of valuable chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Ethenylcyclopropane-1-sulfonamide** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₅ H ₉ NO ₂ S	[2]
Molecular Weight	147.19 g/mol	[2]
IUPAC Name	1-ethenylcyclopropane-1-sulfonamide	[2]
CAS Number	2089277-07-4	[2]
Appearance	Powder	[2]
SMILES	<chem>C=CC1(CC1)S(=O)(=O)N</chem>	[2]
InChI	InChI=1S/C5H9NO2S/c1-2-5(3-4-5)9(6,7)8/h2H,1,3-4H2,(H2,6,7,8)	[2]

Synthesis of 1-Ethenylcyclopropane-1-sulfonamide

The synthesis of **1-Ethenylcyclopropane-1-sulfonamide** can be achieved through a multi-step sequence, as outlined in various patents and synthetic communications. A general and scalable protocol is detailed below.

Experimental Protocol: Synthesis of 1-Ethenylcyclopropane-1-sulfonamide

Materials:

- 3-Chloropropane sulfonyl chloride

- tert-Butylamine
- Triethylamine
- Toluene
- n-Butyl lithium (n-BuLi) in hexanes
- Tetrahydrofuran (THF)
- Formic acid
- Ethanol
- Anhydrous magnesium sulfate
- Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)
- Inert atmosphere setup (e.g., nitrogen or argon)
- Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

Step 1: Synthesis of N-tert-butyl-3-chloropropanesulfonamide

- To a solution of tert-butylamine (1.0 eq) and triethylamine (1.0 eq) in toluene at 0-5 °C, add 3-chloropropane sulfonyl chloride (0.8 eq) dropwise over 30-60 minutes, maintaining the temperature below 10 °C.
- Stir the resulting mixture at 5 °C for an additional 10 minutes.
- The reaction mixture containing the N-tert-butyl-3-chloropropanesulfonamide can be used directly in the next step without isolation.[3]

Step 2: Ring Closure to form N-tert-butyl-1-ethenylcyclopropane-1-sulfonamide

- Cool the toluene solution from Step 1 to -50 °C to -20 °C in a dry, inert atmosphere.

- Add a solution of n-butyl lithium in hexanes (2.0-2.2 eq) dropwise, maintaining the low temperature.
- After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
- Carefully quench the reaction by adding water.
- Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
- The resulting solution of N-tert-butyl-**1-ethenylcyclopropane-1-sulfonamide** in toluene/THF can be used in the final step.^[3]

Step 3: Deprotection to **1-Ethenylcyclopropane-1-sulfonamide**

- To the solution from Step 2, add formic acid (excess).
- Heat the mixture to reflux and stir until the deprotection is complete (monitored by TLC or GC-MS).
- Cool the reaction mixture and remove the excess formic acid and toluene by co-evaporation with toluene.
- Crystallize the residue from a mixture of toluene and ethanol (preferably >3:1 ratio) to afford pure **1-Ethenylcyclopropane-1-sulfonamide**.^[3]

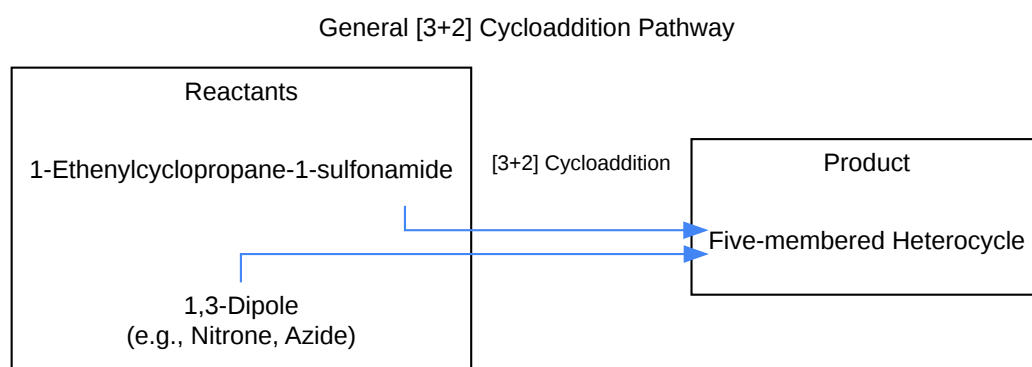
Role of the Ethenyl Group in Chemical Reactions

The ethenyl group is the primary site of reactivity in many transformations of **1-Ethenylcyclopropane-1-sulfonamide**, participating in a variety of reactions that lead to the formation of more complex molecular architectures.

Cycloaddition Reactions

The electron-rich double bond of the ethenyl group can act as a dienophile or a dipolarophile in various cycloaddition reactions. These reactions are powerful tools for the construction of five- and six-membered rings.

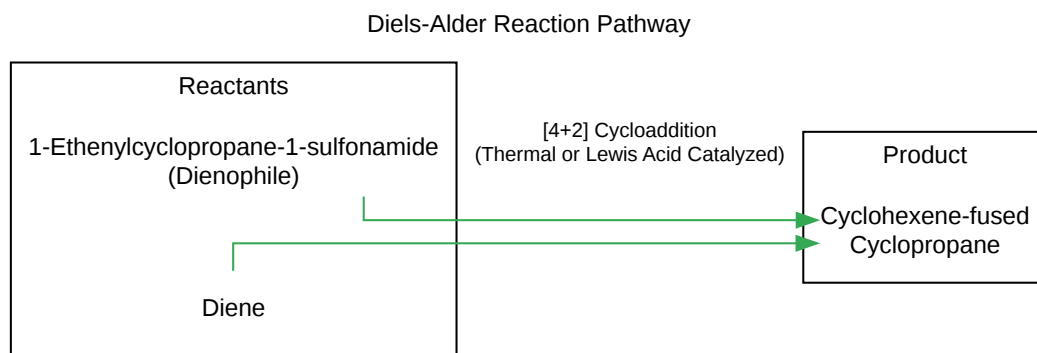
Vinylcyclopropanes are known to participate in [3+2] cycloadditions, where they act as three-carbon synthons.^[4] This reactivity can be harnessed to construct five-membered carbocyclic rings. In the context of **1-Ethenylcyclopropane-1-sulfonamide**, the ethenyl group would be the reactive partner with a 1,3-dipole. While specific examples with this exact molecule are not readily available in the literature, the general mechanism is expected to proceed as depicted below.



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Caption: General workflow for a [3+2] cycloaddition reaction.

The ethenyl group can also serve as a dienophile in [4+2] Diels-Alder cycloadditions with a suitable diene. This reaction would lead to the formation of a six-membered ring fused to the cyclopropane. The sulfonamide group, being electron-withdrawing, can influence the reactivity of the dienophile.



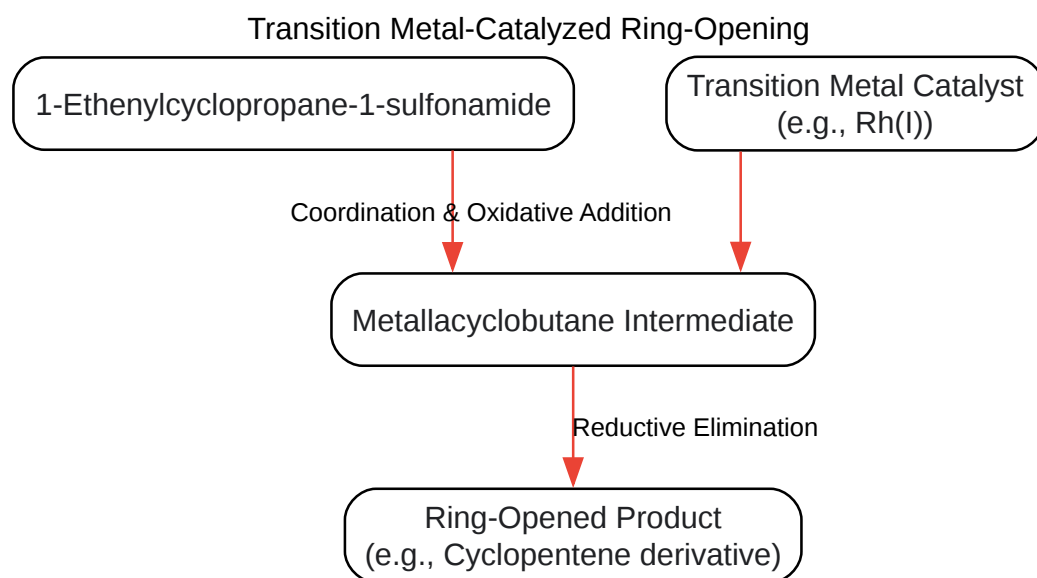
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Caption: General workflow for a Diels-Alder reaction.

Ring-Opening Reactions

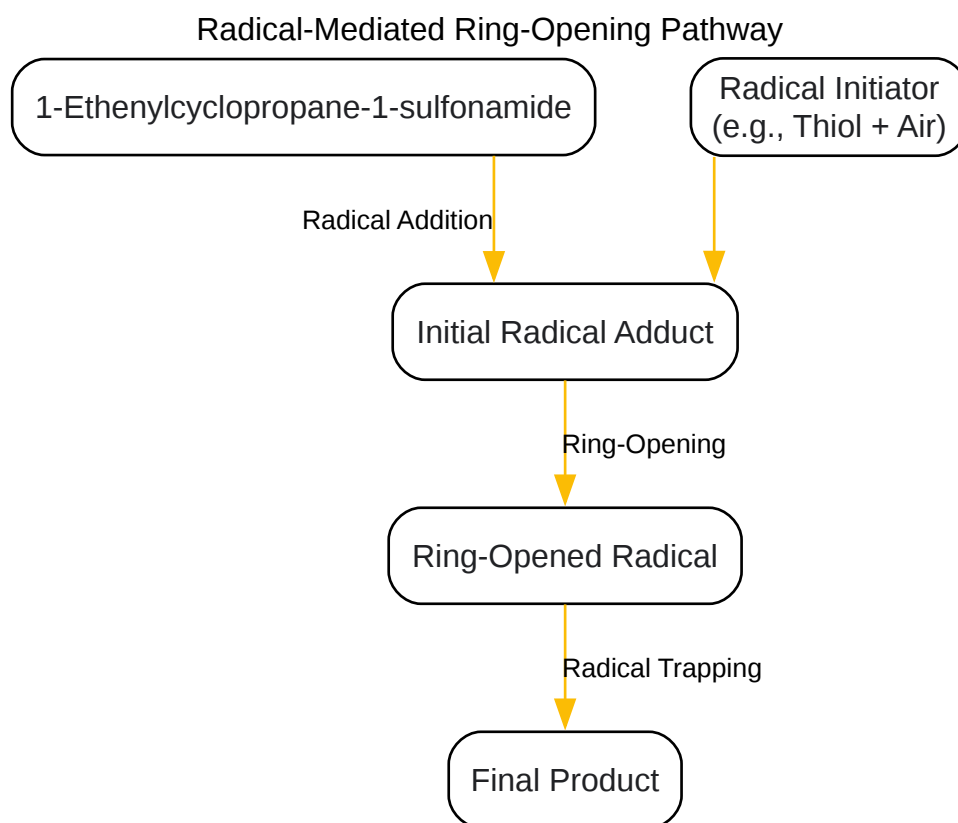
The strained cyclopropane ring can undergo ring-opening reactions, often initiated by an interaction with the ethenyl group, particularly in the presence of transition metal catalysts or under thermal conditions.

Rhodium and other transition metals can catalyze the ring-opening of vinylcyclopropanes to form metallacyclic intermediates, which can then participate in a variety of subsequent reactions.[5] The ethenyl group plays a crucial role in coordinating to the metal center, thus facilitating the cleavage of the distal cyclopropane bond.



Caption: Metal-catalyzed ring-opening mechanism.

The ethenyl group can also be susceptible to radical addition, which can trigger the ring-opening of the cyclopropane. For instance, the addition of a thiyl radical to the double bond can lead to a radical intermediate that subsequently undergoes ring-opening to form a more stable radical, which can then be trapped.[6]



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Caption: Radical-initiated ring-opening process.

Quantitative Data

Due to the limited availability of specific experimental data for reactions of **1-Ethenylcyclopropane-1-sulfonamide**, this section provides representative quantitative data from closely related vinylcyclopropane systems to illustrate the potential yields and conditions for analogous reactions.

Table 2: Representative Yields for [3+2] Cycloadditions of Vinylcyclopropanes

Vinylcyclopropane Derivative	Dipole	Catalyst/Conditions	Product	Yield (%)	Reference
(1-Cyclopropylvinyl)benzene	Acetylenic Sulfone	Visible Light, Ir catalyst	Cyclopentene derivative	46	[4]
Substituted Vinylcyclopropane	Nitrone	Thermal	Isoxazolidine	70-90	General

Table 3: Representative Yields for Rhodium-Catalyzed Rearrangements of Vinylcyclopropanes

Vinylcyclopropane Derivative	Catalyst	Solvent	Temperature (°C)	Product	Yield (%)	Reference
Racemic Vinyl gem-difluorocyclopropane	[Rh(C ₂ H ₄)Cl] ₂ , (R)-Xyl-BINAP	DCM/PhF	25	Chiral Cyclopentene	85-95	
Racemic Vinyl gem-difluorocyclopropane	[Rh(C ₂ H ₄)Cl] ₂ , (R)-Xyl-BINAP	DCM/PhF	25	Chiral gem-difluorocyclopentene	80-92	

Conclusion and Future Outlook

The ethenyl group in **1-Ethenylcyclopropane-1-sulfonamide** is a critical functional handle that dictates its participation in a wide array of chemical transformations. Its ability to engage in cycloaddition reactions provides a direct route to valuable five- and six-membered ring systems. Furthermore, its role in initiating ring-opening reactions of the strained cyclopropane ring, either through transition metal catalysis or radical pathways, opens up avenues for the synthesis of diverse acyclic and cyclic compounds.

While the fundamental reactivity of the vinylcyclopropane and sulfonamide moieties is well-understood, the specific exploration of **1-Ethenylcyclopropane-1-sulfonamide** in these reactions remains an area ripe for investigation. Future research should focus on the systematic study of its cycloaddition and ring-opening reactions to fully elucidate its synthetic potential. The development of stereoselective transformations of this versatile building block will be particularly valuable for its application in the synthesis of complex, biologically active molecules and in the development of novel therapeutics. The insights provided in this guide are intended to serve as a foundation and inspiration for such future endeavors in this exciting area of chemical research.

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